molecular formula C11H15NO2 B13539795 Methyl (4-methylbenzyl)glycinate

Methyl (4-methylbenzyl)glycinate

Cat. No.: B13539795
M. Wt: 193.24 g/mol
InChI Key: DZNYCQFKXMCGGN-UHFFFAOYSA-N
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Description

Methyl (4-methylbenzyl)glycinate (CAS: 209907-16-4) is an ester derivative of glycine, characterized by the presence of a 4-methylbenzyl group attached to the glycine backbone. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . The compound is synthesized via condensation reactions between aldehydes and amino groups, often involving methyl glycinate under reflux conditions in ethanol, yielding intermediates that rearrange into stable forms . Its SMILES notation (COC(=O)CNCc1ccc(cc1)C) highlights the ester functional group and the para-methyl-substituted benzyl moiety .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as imidazolopyrazoles and pyrazolo-triazine derivatives . Its structural features, including the aromatic methyl group and ester functionality, influence its reactivity and physicochemical properties, such as solubility and steric effects in biological systems .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-[(4-methylphenyl)methylamino]acetate

InChI

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3

InChI Key

DZNYCQFKXMCGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-methylphenyl)methyl]amino}acetate typically involves the reaction of 4-methylbenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of methyl 2-{[(4-methylphenyl)methyl]amino}acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methylphenyl)methyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or primary amines.

Scientific Research Applications

Methyl 2-{[(4-methylphenyl)methyl]amino}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(4-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Methyl (4-methylbenzyl)glycinate belongs to a broader class of glycinate esters, which vary in their alkyl/aryl substituents and biological applications. Key structural analogues include:

Compound Molecular Formula Key Substituents Water Solubility Applications References
This compound C₁₁H₁₅NO₂ 4-methylbenzyl, methyl ester Moderate (hydrophobic aryl) Organic synthesis, drug intermediates
Ethyl glycinate C₄H₉NO₂ Ethyl ester Higher than methyl esters Peptide synthesis
20(S)-Glycinate camptothecin esters C₂₈H₂₅N₃O₆ Camptothecin core, glycinate 4–16× increased vs. parent Anticancer agents
HSP1604 (methylsulfonamido-glycinate) Complex structure Methylsulfonamido, aryl groups Low (lipophilic) ERRα inhibition, anticancer

Key Observations :

  • Glycinate esters generally enhance water solubility compared to parent hydroxyl compounds (e.g., camptothecin derivatives) .
  • Substituents like sulfonamido groups (e.g., HSP1604) modulate target specificity in cancer therapy .

Key Observations :

  • Condensation reactions (e.g., with methyl glycinate) are common but yield moderately (65–75%) due to competing elimination pathways .
  • Radical cross-coupling methods offer access to complex glycinate derivatives but with lower yields (∼54%) .

Key Observations :

  • This compound’s methyl group may reduce DNA intercalation but enhance specificity for minor groove binding .
  • Camptothecin glycinate esters bypass enzymatic activation, unlike CPT-11, reducing off-target effects .
DNA Interaction and Ligand Behavior

Glycinate ligands exhibit distinct DNA-binding modes compared to acetylacetonate (acac) systems:

Property Glycinate Ligands Acac Ligands References
Binding Mode Minor groove preference Intercalation or base-pair flipping
Steric Effects Methyl groups hinder intercalation Bulky groups stabilize minor groove
Biological Impact Lower base-pair eversion Higher DNA distortion

Key Observations :

  • Glycinate systems (e.g., this compound derivatives) favor minor groove binding due to hydrogen-bonding capacity, whereas acac ligands promote intercalation .
  • Methyl substituents on aromatic rings reduce DNA intercalation efficiency due to steric clashes .

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